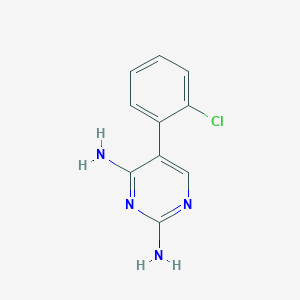

5-(2-Chlorophenyl)pyrimidine-2,4-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)pyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-8-4-2-1-3-6(8)7-5-14-10(13)15-9(7)12/h1-5H,(H4,12,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVWVBAFKSRBVDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=C(N=C2N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130801-37-5 | |

| Record name | 5-(2-chlorophenyl)pyrimidine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Structural Derivatization of 5 2 Chlorophenyl Pyrimidine 2,4 Diamine

Retrosynthetic Analysis and Key Precursors for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, known as precursors. amazonaws.com For 5-(2-Chlorophenyl)pyrimidine-2,4-diamine, two primary disconnection points are considered: the carbon-carbon bond between the pyrimidine (B1678525) ring and the 2-chlorophenyl group, and the bonds forming the pyrimidine ring itself.

Disconnection of the Aryl Group: The most logical disconnection is at the C5-aryl bond. This suggests a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, as the final key step. nih.gov This approach identifies two crucial precursors: a 5-halopyrimidine-2,4-diamine (e.g., 5-bromo- or 5-iodopyrimidine-2,4-diamine) and (2-chlorophenyl)boronic acid. This is a common and effective strategy for synthesizing 5-arylpyrimidines. mdpi.com

Disconnection of the Pyrimidine Ring: A more fundamental disconnection breaks down the pyrimidine ring. The pyrimidine-2,4-diamine core is typically formed by the condensation of guanidine (B92328) with a three-carbon electrophilic component. In this case, the precursor would need to already contain the 2-chlorophenyl substituent. A suitable three-carbon unit would be a derivative of 2-(2-chlorophenyl)acetonitrile, such as an α-formyl or α-alkoxymethylene derivative.

This analysis highlights the key building blocks required for the synthesis, as detailed in the table below.

| Disconnection Strategy | Key Precursors | Corresponding Forward Reaction |

| C5-Aryl Bond | 1. 5-Halopyrimidine-2,4-diamine 2. (2-Chlorophenyl)boronic acid | Suzuki-Miyaura Cross-Coupling |

| Pyrimidine Ring | 1. Guanidine 2. A functionalized 3-carbon chain with a 2-chlorophenyl group | Cyclocondensation |

Classical Synthetic Routes to Pyrimidine-2,4-diamine Core Structures

The pyrimidine-2,4-diamine scaffold is a well-established heterocyclic system, and its synthesis has been accomplished through several classical methods. These routes typically involve building the ring from acyclic precursors or modifying an existing pyrimidine ring.

A widely used starting material is 2,4-diamino-6-hydroxypyrimidine, which is readily available. mdpi.com This compound can be converted to a more reactive intermediate for further functionalization. The key steps often include:

Chlorination: The hydroxyl group at the C6 position is converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). mdpi.comgoogle.com This yields 2,4-diamino-6-chloropyrimidine.

Halogenation at C5: The C5 position of the pyrimidine ring can then be halogenated, for instance, using N-iodosuccinimide (NIS) to introduce an iodine atom, producing a 2,4-diamino-5-iodo-6-substituted pyrimidine. mdpi.com This 5-halo derivative is the direct precursor for introducing the aryl group via cross-coupling reactions.

Another classical approach involves the direct amination of chloropyrimidines. For instance, 2-amino-4-chloropyrimidine (B19991) can be heated with ammonia (B1221849) in a hydroxylated solvent to produce 2,4-diaminopyrimidine (B92962). google.com While effective for the unsubstituted core, this method is less direct for preparing a 5-substituted derivative.

Novel Synthetic Methodologies for the 5-(2-Chlorophenyl) Moiety and Pyrimidine Ring System

Recent advancements in synthetic organic chemistry have provided more efficient, selective, and environmentally friendly methods for constructing complex molecules like this compound.

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthesis for introducing aryl groups onto heterocyclic rings.

Suzuki-Miyaura Coupling: This is arguably the most prevalent method for synthesizing 5-arylpyrimidines. researchgate.netnih.gov The reaction involves the coupling of a 5-halopyrimidine derivative (typically 5-bromo- or 5-iodopyrimidine-2,4-diamine) with an arylboronic acid—in this case, (2-chlorophenyl)boronic acid. mdpi.com The reaction is catalyzed by a palladium(0) complex, often generated in situ from a palladium(II) precursor, and requires a base to facilitate the catalytic cycle. mdpi.comresearchgate.net The versatility of the Suzuki reaction allows for a wide range of functional groups to be tolerated. acs.org

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org To synthesize the target compound, a 5-halopyrimidine-2,4-diamine could be coupled with 1-ethynyl-2-chlorobenzene. nih.gov The resulting 5-alkynylpyrimidine could then be reduced to provide the desired C-C single bond linkage, although this represents a less direct approach than the Suzuki coupling for this specific target. The Sonogashira reaction is highly valuable for creating C(sp)-C(sp²) bonds and is widely used in the synthesis of complex pyrimidine derivatives. rsc.orgnih.govnih.gov

To improve efficiency and reduce waste, chemists often turn to one-pot and multicomponent reactions (MCRs).

One-Pot Synthesis: These procedures involve performing multiple reaction steps sequentially in the same reaction vessel without isolating intermediates. rsc.orgnih.gov For example, the synthesis of a 2,4-diaminopyrido[3,2-d]pyrimidine has been achieved in a one-pot process involving sequential regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed reactions. rsc.org A similar strategy could be envisioned for this compound, where ring formation and subsequent C5-arylation occur in a single pot. Ionic liquids have also been used as catalysts in one-pot syntheses of related pyrimidine systems. oiccpress.com

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single step to form a product that contains portions of all starting materials. nih.govnih.gov The Biginelli reaction is a classic MCR for synthesizing dihydropyrimidines from an aldehyde, a β-ketoester, and urea. researchgate.net Modern variations of MCRs, sometimes assisted by microwaves or novel catalysts, allow for the rapid assembly of complex and diverse pyrimidine libraries from simple building blocks. nih.govorganic-chemistry.org An iridium-catalyzed MCR has been developed to synthesize pyrimidines from amidines and alcohols, showcasing a sustainable approach. organic-chemistry.org

The principles of green chemistry aim to make chemical synthesis more environmentally benign. rasayanjournal.co.inpowertechjournal.com These principles are increasingly being applied to the synthesis of pyrimidine derivatives.

Eco-Friendly Solvents and Catalysts: The use of water as a solvent is a key green strategy, and it has been successfully employed for the synthesis of pyrano[2,3,d]pyrimidine derivatives via multicomponent reactions. jmaterenvironsci.com

Alternative Energy Sources: Microwave and ultrasonic irradiation are used to accelerate reactions, often leading to higher yields and shorter reaction times with reduced energy consumption. rasayanjournal.co.injmaterenvironsci.com

Mechanochemistry: Solvent-free methods, such as mechanical grinding, have been developed for reactions like the iodination of pyrimidines, avoiding the use of toxic reagents and solvents. nih.gov This approach offers high yields and simple work-up procedures. researchgate.net

Optimization of Reaction Conditions and Yields for the Chemical Compound

Achieving a high yield of a pure product is critical in chemical synthesis. This requires careful optimization of various reaction parameters. For the Suzuki-Miyaura coupling, which is a key step in synthesizing this compound, several factors are crucial.

Catalyst and Ligand: The choice of palladium catalyst and its associated ligand is paramount. Catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are common, but catalyst systems using bulky, electron-rich phosphine (B1218219) ligands can be more efficient, allowing for lower catalyst loadings. nih.govmdpi.com

Base and Solvent: The base plays a critical role in the transmetalation step of the catalytic cycle. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and sodium carbonate (Na₂CO₃). mdpi.comresearchgate.net The solvent must be able to dissolve the reactants and facilitate the reaction; common choices include 1,4-dioxane, dimethylformamide (DMF), and toluene, often with water as a co-solvent. mdpi.com

Temperature and Reaction Time: These parameters are adjusted to ensure the reaction goes to completion without significant decomposition of reactants or products.

The following table summarizes the optimization of a model Suzuki-Miyaura reaction for the synthesis of 5-biphenyl-4,6-dichloropyrimidines, illustrating the impact of different bases and solvents on the reaction yield. mdpi.com

| Entry | Base | Solvent | Yield (%) |

|---|---|---|---|

| 1 | K₃PO₄ | 1,4-Dioxane | 81 |

| 2 | K₂CO₃ | 1,4-Dioxane | 75 |

| 3 | Na₂CO₃ | 1,4-Dioxane | 78 |

| 4 | Cs₂CO₃ | 1,4-Dioxane | 70 |

| 5 | K₃PO₄ | Toluene | 65 |

| 6 | K₃PO₄ | DMF | 72 |

| 7 | K₃PO₄ | Acetonitrile | 68 |

Data adapted from a study on the synthesis of related pyrimidine derivatives, demonstrating typical optimization parameters. mdpi.com

Post-Synthetic Modifications and Derivatization Strategies of the Chemical Compound

Once the core structure of this compound is synthesized, it can undergo various post-synthetic modifications to generate a library of analogues. These derivatizations are crucial for fine-tuning the molecule's properties.

The 2- and 4-amino groups on the pyrimidine ring are primary nucleophilic sites, readily participating in alkylation and acylation reactions. These modifications can significantly alter the compound's polarity, steric bulk, and hydrogen bonding capabilities.

N-Alkylation: The introduction of alkyl groups onto the amino moieties can be achieved under standard alkylating conditions. While specific studies on this compound are not extensively documented in public literature, general methods for N-alkylation of 2,4-diaminopyrimidines are well-established. These typically involve reacting the parent diamine with alkyl halides in the presence of a base.

N-Acylation: Acylation of the amino groups is a common strategy to introduce a variety of substituents. This can be accomplished using acyl chlorides or acid anhydrides. For instance, the synthesis of diaminopyrimidine sulfonate derivatives has been reported, demonstrating the reactivity of the amino groups towards sulfonyl chlorides. acs.org This approach allows for the introduction of benzenesulfonate (B1194179) and naphthalenesulfonate moieties. acs.org Such reactions highlight a viable pathway for creating sulfonamide derivatives of the target compound.

| Reaction Type | Reagent Class | Typical Conditions | Resulting Moiety |

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, Acetone) | Secondary or Tertiary Amine |

| N-Acylation | Acyl Chlorides (e.g., R-COCl) | Base (e.g., Pyridine, Et₃N), Solvent (e.g., DCM) | Amide |

| N-Sulfonylation | Sulfonyl Chlorides (e.g., R-SO₂Cl) | Base, Reflux | Sulfonamide |

This table represents generalized conditions for the derivatization of 2,4-diaminopyrimidine scaffolds based on common synthetic protocols.

Further diversity can be achieved by introducing substituents on either the phenyl ring or the pyrimidine core, though post-synthetic modifications of these rings can be more challenging than N-derivatization.

Phenyl Ring Substitution: Electrophilic aromatic substitution on the 2-chlorophenyl ring is influenced by the existing chloro and pyrimidinyl groups. These reactions are less common as a post-synthetic strategy compared to incorporating substituted phenyl rings during the initial synthesis (e.g., via Suzuki coupling with a pre-substituted phenylboronic acid). mdpi.comnih.gov

Pyrimidine Core Substitution: The pyrimidine ring itself can be functionalized. A common precursor strategy involves using a halogenated pyrimidine, such as 2,4-dichloro-5-(2-chlorophenyl)pyrimidine, and sequentially substituting the halogens. nih.govnih.gov However, post-synthetic modification of the C-6 position is a viable route. For example, many synthetic routes for 2,4-diamino-5-arylpyrimidines start with 2,4-diamino-6-chloropyrimidine, where the C-6 chlorine is later displaced by various nucleophiles. nih.gov This allows for the introduction of alkoxy or other groups. mdpi.comnih.gov Another potential modification is the conversion of an amino group to a thiol group. sigmaaldrich.comresearchgate.net

| Position | Reaction Type | Strategy | Example Reactants |

| C6 of Pyrimidine | Nucleophilic Substitution | Use of a 6-chloro precursor followed by displacement | Sodium methoxide, (S)-2,3-isopropylidene glycerol (B35011) with NaH nih.gov |

| C5 of Pyrimidine | Halogenation | Direct halogenation of the activated pyrimidine ring | N-iodosuccinimide (NIS) mdpi.comnih.gov |

| Phenyl Ring | Suzuki Coupling | Incorporation of a substituted phenyl ring during synthesis | Substituted phenylboronic acids mdpi.com |

This table outlines common strategies for introducing substituents onto the core scaffold, often as part of the primary synthesis rather than post-synthetic modification.

The diamino functionality of the pyrimidine core provides handles for constructing fused heterocyclic systems, a process known as annulation. This strategy dramatically expands the chemical space by creating more complex, rigid scaffolds.

One demonstrated approach involves the condensation of a related pyrimidine derivative, 2,6-diamino-4-chloropyrimidine-5-thiol, with quinone-like structures to build polycyclic systems. researchgate.net For example, condensation with 7-chloro-5,8-quinolinequinone in the presence of a base leads to the formation of angular azaphenothiazinones. researchgate.net Such condensation reactions, which form new rings by leveraging reactive groups on the pyrimidine scaffold, are a powerful tool for creating novel, complex molecules. Annulation strategies can also be used to build pyrrolidine (B122466) and piperidine (B6355638) rings fused to aromatic systems. nih.gov

Stereochemical Control and Regioselectivity in Synthesis of the Chemical Compound (If Applicable)

The synthesis of this compound and its derivatives often requires careful control of regioselectivity. Stereochemistry becomes a factor when chiral substituents are introduced.

Regioselectivity: A primary challenge in the synthesis of 2,4-diaminopyrimidines is controlling the position of substitution, particularly when starting from di-substituted precursors like 2,4-dichloropyrimidines. nih.gov The substitution of the two chlorine atoms generally occurs sequentially.

C4 vs. C2 Selectivity: In SNAr reactions on 2,4-dichloropyrimidines bearing an electron-withdrawing group at the C-5 position, nucleophilic attack typically occurs preferentially at the C-4 position. nih.gov However, studies have shown that the choice of nucleophile can reverse this selectivity. While primary and secondary amines favor the C-4 position, tertiary amine nucleophiles have been found to exhibit excellent selectivity for the C-2 position. nih.gov This control is crucial for the planned synthesis of specifically substituted 2,4-diaminopyrimidine derivatives. The general synthetic pathway often involves a first substitution at C4, followed by a second substitution at C2. nih.govnih.gov

Stereochemical Control: The parent compound, this compound, is achiral. Therefore, stereochemical control is not applicable to its direct synthesis. However, it becomes highly relevant when chiral moieties are introduced during derivatization. For example, in the synthesis of related compounds, chiral auxiliaries like (R)- or (S)-2,3-isopropylidene glycerol have been attached at the C-6 position of the pyrimidine ring. mdpi.comnih.gov This introduces a stereocenter into the molecule, and the use of an enantiomerically pure starting material ensures the synthesis of an optically active final product.

Structure Activity Relationship Sar Studies of 5 2 Chlorophenyl Pyrimidine 2,4 Diamine Derivatives

Systematic Modification of the 2-Chlorophenyl Moiety and its Impact on Biological Activity

The 5-phenyl substituent is a critical component for the activity of many 2,4-diaminopyrimidine (B92962) derivatives. The electronic properties and steric profile of this ring significantly dictate the molecule's interaction with biological targets.

The position of the chlorine atom on the phenyl ring has a marked effect on biological activity. Studies on related scaffolds, such as 2-aryl-2-(pyridin-2-yl)acetamides, have shown that derivatives with substituents at the ortho- and meta- positions of the phenyl ring generally exhibit the highest activity. bris.ac.uk The parent compound, with its chlorine at the ortho- position (2-chloro), is often a potent starting point. bris.ac.uk

In contrast, the para-chloro analogue, 5-(4-chlorophenyl)pyrimidine-2,4-diamine, is a well-known structural motif found in the established antimalarial drug Pyrimethamine, which also features a 6-ethyl group. acs.org The activity of these positional isomers is highly dependent on the specific biological target. For instance, in certain series of kinase inhibitors, the precise geometry afforded by the ortho-substitution is crucial for fitting into the enzyme's active site, whereas for other targets, the electronic influence of a para-substituent may be more favorable.

Table 1: Effect of Chlorine Position on Phenyl Ring on Anticonvulsant Activity in a Related Scaffold Data derived from studies on 2-aryl-2-(pyridin-2-yl)acetamides. bris.ac.uk

| Substituent Position | Relative Activity | Key Finding |

| ortho (2-Chloro) | High | Often serves as a potent lead compound. bris.ac.uk |

| meta (3-Chloro) | High | Activity is generally retained or comparable to the ortho-isomer. bris.ac.uk |

| para (4-Chloro) | Lower | A decrease in activity is often observed in this specific scaffold. bris.ac.uk |

Replacing the chlorine atom with other halogens allows for fine-tuning of the electronic and steric properties of the phenyl ring. In the development of 2,4,5-trisubstituted pyrimidine (B1678525) CDK9 inhibitors, a C-5 bromo pyrimidine analog showed comparable selectivity to its chlorine counterpart, suggesting that for certain interactions, the larger size of bromine is well-tolerated. cardiff.ac.uk

Table 2: Comparison of Halogen and Related Substituents at the Phenyl Ring Data synthesized from studies on 5-substituted pyrimidines. cardiff.ac.uk

| Substituent at C-5 | Kinase Selectivity (CDK9/CDK2) | General Impact on Potency |

| Chlorine | ~16-fold | Potent |

| Bromine | ~16-fold | Comparable potency to chlorine analog. cardiff.ac.uk |

| Trifluoromethyl | 10-40-fold | Loss of potency against both kinases compared to methyl analogs. cardiff.ac.uk |

The introduction of groups other than halogens to the phenyl ring further probes the SAR. Adding electron-withdrawing groups, such as a nitro group, has been shown to decrease cytotoxic activity in some aminopyrimidine series. mdpi.com Conversely, unsubstituted phenyl rings can demonstrate good inhibitory activity. mdpi.com

The addition of small alkyl groups or more complex aryl and heteroaryl moieties can significantly alter the compound's profile. In one series of CDK9 inhibitors, a vinyl substituent at the C-5 position was not well-tolerated, indicating that specific steric and electronic properties are required. cardiff.ac.uk The exploration of various substituents is a key strategy in optimizing lead compounds for improved potency and selectivity. rsc.org

Modifications of the Pyrimidine-2,4-diamine Core and Resultant Activity Changes

The 2,4-diaminopyrimidine core is a crucial pharmacophore, known to form key hydrogen bond interactions with numerous biological targets, such as the hinge region of kinases or the active site of dihydrofolate reductase (DHFR). nih.gov At physiological pH, the N1 nitrogen of the pyrimidine ring can become protonated, allowing for important electrostatic interactions with acidic residues like aspartate in the enzyme active site. nih.gov

The primary amino groups at the C2 and C4 positions are fundamental to the classical binding mode of 2,4-diaminopyrimidines. These groups typically act as hydrogen bond donors. SAR studies have shown that substitution on these nitrogen atoms is often detrimental to activity, as it can disrupt these critical hydrogen bonding patterns. However, in some contexts, specific substitutions can be tailored to exploit unique features of a target's active site. The design of novel 2,4-diaminopyrimidine derivatives often maintains the unsubstituted diamine for this reason. rsc.org

Effects of Different Linkers at the 5-Position

The 5-position of the pyrimidine ring in derivatives of 5-(2-Chlorophenyl)pyrimidine-2,4-diamine is a critical site for modification in structure-activity relationship (SAR) studies. This position is often located near the kinase gatekeeper residue in the ATP-binding pocket of target enzymes. Strategic substitution at this site can therefore influence binding affinity and selectivity.

Research into 2,4,5-trisubstituted pyrimidines has shown that modifications at the 5-position can significantly modulate kinase inhibitory activity. For instance, in a series of pyrimidine inhibitors targeting Plasmodium falciparum kinases PfGSK3 and PfPK6, various substituents were introduced at the 5-position to probe the chemical space around the gatekeeper residues (Met157 in PfGSK3 and Phe99 in PfPK6). nih.gov

The introduction of small alkyl and halogen substituents at this position resulted in varied effects on potency against the two kinases. It was observed that the PfGSK3 catalytic site has poor tolerance for alkyl substituents but accommodates halogens, particularly chloro and bromo, more favorably. nih.gov Conversely, both alkyl groups and halogens tended to enhance potency against PfPK6. nih.gov For example, analogues bearing a methyl or a chloro group at the 5-position showed a 9-fold and 20-fold increase in potency against PfPK6, respectively, compared to the unsubstituted parent compound. nih.gov

These findings underscore that the 5-position is a key "hotspot" for SAR exploration. The differential effects of substituents on various kinases highlight the potential for achieving selectivity by carefully designing the linker or group at this position.

Table 1: Effect of Substituents at the Pyrimidine 5-Position on Kinase Inhibition

| 5-Position Substituent | Effect on PfGSK3 Activity | Effect on PfPK6 Activity |

| Methyl | Decreased Potency | 9-fold increase in potency |

| Cyclopropyl | Decreased Potency | Enhanced potency |

| Chloro | Preferred, Enhanced Potency | 20-fold increase in potency |

| Bromo | Preferred, Enhanced Potency | Enhanced potency |

| Fluoro | Tolerated | Enhanced potency |

| Methoxy | Decreased Potency | Enhanced potency |

| Nitrile | Decreased Potency | Enhanced potency |

| This table is generated based on research findings on 2,4,5-trisubstituted pyrimidine analogues. nih.gov |

Ligand Efficiency and Lipophilic Efficiency Analysis in SAR for the Chemical Compound

In the optimization of lead compounds like this compound, Ligand Efficiency (LE) and Lipophilic Efficiency (LiPE) are critical metrics for ensuring that gains in potency are achieved in a "drug-like" manner. These parameters help to balance the competing demands of high affinity and favorable physicochemical properties. nih.govacs.orgacs.org

Ligand Efficiency (LE) measures the binding energy of a ligand per non-hydrogen atom (heavy atom). wikipedia.org It is a useful metric for comparing the binding efficacy of molecules of different sizes, removing the bias where larger molecules may show higher potency simply due to having more interaction points. acs.org The formula for LE is: LE = -ΔG / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms. wikipedia.org

Lipophilic Efficiency (LiPE) , also known as Ligand-Lipophilicity Efficiency (LLE), relates the potency of a compound to its lipophilicity (typically measured as LogP or LogD). wikipedia.orgnih.gov It is defined as: LiPE = pIC₅₀ - LogP High lipophilicity can lead to issues such as poor solubility, increased metabolic clearance, and off-target toxicity. wikipedia.orgrsc.org LiPE helps guide medicinal chemistry efforts to increase potency without a concurrent, detrimental increase in lipophilicity. nih.gov An optimal LiPE value is often considered to be greater than 5 or 6. wikipedia.org

A practical example of the application of these metrics can be seen in the optimization of a furano-pyrimidine Aurora kinase inhibitor. The initial lead compound had potent in vitro activity but was inactive in vivo, with an LE of 0.25 and a LiPE of 1.75. nih.govacs.org Through rational design focused on improving physicochemical properties, an optimized inhibitor was identified. This new compound exhibited not only improved in vitro potency but also better efficiency metrics (LE = 0.26; LiPE = 4.78) and, crucially, demonstrated in vivo activity. nih.govacs.org This case highlights how focusing on the optimization of LE and LiPE can lead to the development of superior drug candidates.

Table 2: Example of Ligand and Lipophilic Efficiency in a Furano-Pyrimidine Kinase Inhibitor Series

| Compound | LE | LipE | In Vivo Activity |

| Lead Compound (4) | 0.25 | 1.75 | Inactive |

| Optimized Inhibitor (27) | 0.26 | 4.78 | Active |

| Data sourced from a study on furano-pyrimidine Aurora kinase inhibitors. nih.govacs.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for the Chemical Compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. rsc.orgresearchgate.net For a class of molecules like this compound derivatives, QSAR can be a powerful tool to predict the activity of novel analogues, guide synthesis, and provide insights into the structural features that govern their therapeutic effects. acs.orgnih.gov

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical representations of a molecule's physicochemical properties. mdpi.com For pyrimidine derivatives, a wide array of descriptors would be calculated using specialized software like Dragon or PaDEL. acs.orgmdpi.com These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as charge distribution, dipole moment, and electronegativity. For example, descriptors related to Sanderson electronegativity have been shown to be important in explaining the inhibitory activity of some pyrimidine derivatives. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for modeling how a ligand fits into a receptor's binding pocket.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe atomic connectivity and branching.

Quantum-Chemical Descriptors: Values such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be used to model reactivity and interactions.

After calculating a large pool of descriptors, a selection process is undertaken to identify the most relevant ones and to avoid issues with multicollinearity. acs.orgnih.gov Methods like stepwise regression or genetic algorithms are employed to choose a small subset of descriptors that have the highest correlation with biological activity while being independent of each other. acs.org

Once a set of relevant descriptors is selected, a mathematical model is developed to link them to the biological activity (e.g., pIC₅₀). Common statistical methods include:

Multiple Linear Regression (MLR): This method generates a simple, interpretable linear equation. acs.org An MLR model for pyrimidine derivatives might take the form of: pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Artificial Neural Networks (ANN): ANNs are more complex, non-linear models that can capture intricate relationships between structure and activity that MLR might miss. acs.org Studies have shown that for complex biological systems, ANN models can often achieve higher predictive power than MLR models. acs.org

Validation is a critical step to ensure the QSAR model is robust and predictive, not just descriptive of the training data. acs.orgrsc.org Key validation techniques include:

Internal Validation: Cross-validation techniques like Leave-One-Out (LOO-CV) are used, where the model is repeatedly built with one compound removed and then used to predict the activity of that compound. The resulting cross-validated correlation coefficient (Q²) is a measure of the model's internal predictive ability. A Q² value greater than 0.5 is generally considered acceptable. nih.gov

External Validation: The dataset is split into a training set (to build the model) and a test set (to validate it). acs.org The model's ability to predict the activities of the unseen test set compounds is the ultimate test of its predictive power. Statistical parameters such as the coefficient of determination (R²), root mean square error (RMSE), and predictive R² (R²_pred) are calculated for the test set.

Y-Randomization: The biological activity data is randomly shuffled multiple times, and new QSAR models are built. A valid model should show very low correlation coefficients for the randomized data, confirming that the original model is not due to chance correlation. nih.gov

The utility of a QSAR model is judged by its predictive power and its interpretability .

Predictive Power refers to the model's ability to accurately predict the biological activity of new, untested compounds within its applicability domain. As seen in QSAR studies of pyrimidine derivatives, ANN models often exhibit superior predictive power compared to MLR models, reflected in higher R² and lower RMSE values for the external test set. acs.org For instance, in a study on pyrimidine-based VEGFR-2 inhibitors, the R² value for the ANN model was 0.998, significantly higher than the MLR model's 0.889. acs.org This indicates the non-linear model was better at capturing the complex SAR.

Interpretability refers to the ability to understand which molecular features (descriptors) are driving the activity. Here, MLR models have an advantage due to their simple linear equation format. The coefficients of the descriptors in an MLR equation directly indicate the direction and magnitude of their influence on activity. For example, a QSAR study on COX-2 inhibitory pyrimidines identified that descriptors for atomic polarizability and the number of aromatic ether groups were important for activity. nih.gov While ANN models are often considered "black boxes," their results can still offer insights, and the descriptors identified as important during the selection process remain valuable for guiding drug design. Ultimately, a balance between predictive accuracy and the ability to rationally interpret the model is desired in drug discovery.

Preclinical Mechanistic Investigations of 5 2 Chlorophenyl Pyrimidine 2,4 Diamine

Identification of Molecular Targets and Binding Partners of the Chemical Compound

The initial step in characterizing a compound's mechanism is to identify its direct molecular targets. For pyrimidine-based molecules, this often involves a range of proteins, including enzymes and receptors.

The pyrimidine-2,4-diamine core is a well-established pharmacophore in the design of kinase inhibitors. ekb.egnih.gov Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Derivatives of the 2,4-diaminopyrimidine (B92962) structure have been shown to be potent, ATP-competitive inhibitors that selectively target various kinase families. researchgate.net

Research has demonstrated that this chemical class can effectively inhibit several key kinases:

Cyclin-Dependent Kinases (CDKs): A series of 2,4-diamino-5-ketopyrimidines were identified as potent inhibitors of CDK1, CDK2, and CDK4, which are key regulators of the cell cycle. researchgate.net

Casein Kinase 1 (CK1): 2,4-diaminopyrimidine compounds have been reported to exhibit inhibitory activity against CK1δ and have been identified as potential inhibitors of CK1ε, a kinase implicated in oncogenic signaling pathways. nih.gov

MAPK-interacting Kinases (Mnks): Derivatives of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one were discovered as potent inhibitors of Mnk2, a kinase involved in tumor development. nih.gov

Tropomyosin Receptor Kinases (Trk) and Colony-Stimulating Factor-1 Receptor (CSF-1R): The 2,4-diaminopyrimidine inhibitor GW2580 is a highly selective inhibitor of TrkB, TrkC, and CSF-1R. nih.gov

The inhibitory profile of various pyrimidine-based compounds highlights the versatility of this scaffold in targeting different kinases.

Table 1: Kinase Inhibition Profile of Structurally Related Pyrimidine-2,4-Diamine Derivatives

| Compound Class | Target Kinase(s) | Potency | Reference(s) |

|---|---|---|---|

| 2,4-Diamino-5-ketopyrimidines | CDK1, CDK2, CDK4 | Kᵢ = 0.001-0.003 µM | researchgate.net |

| 2,4-Diaminopyrimidines | CK1δ, CK1ε | IC₅₀ = 0.11–30.00 µM (for CK1δ) | nih.gov |

| 5-(2-(Phenylamino)pyrimidin-4-yl)thiazol-2(3H)-ones | Mnk2 | Potent inhibitory activity | nih.gov |

| 2,4-Diaminopyrimidine (GW2580) | TrkB, TrkC, CSF-1R | Low nanomolar | nih.gov |

| 5-Substituted 2-anilino-4-(thiazol-5-yl)-pyrimidines | CDK9, CDK1, CDK2 | Kᵢ = 1-6 nM | acs.org |

Beyond kinases, pyrimidine (B1678525) structures are explored for their ability to modulate various cell surface and intracellular receptors. The allosteric modulation of purine (B94841) and pyrimidine receptors, which include many G-protein-coupled receptors (GPCRs), presents a promising avenue for developing highly specific drugs. nih.gov Intracellular nuclear GPCRs have also gained interest as they can directly influence gene transcription. nih.gov

While specific binding data for 5-(2-Chlorophenyl)pyrimidine-2,4-diamine on GPCRs or nuclear receptors is not detailed in the available literature, other pyrimidine derivatives have been successfully developed as receptor antagonists. For instance, a series of 2,7-diamino-thiazolo[5,4-d]pyrimidines, which feature a related heterocyclic core, were identified as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key target in pain signaling. nih.gov This suggests that the broader pyrimidine class has the potential for interaction with various receptor families.

To fully understand how a compound interacts with its target, proteomics-based approaches and computational tools are employed. The Protein-Ligand Interaction Profiler (PLIP) is a tool used for the automated detection and visualization of non-covalent interactions between proteins and ligands in 3D structures. nih.govnih.gov

This analysis provides atomic-level detail on the crucial contacts that determine binding affinity and specificity. The types of interactions profiled include:

Hydrogen bonds

Hydrophobic contacts

π-stacking

π-cation interactions

Salt bridges

Water bridges

Halogen bonds bio.tools

By applying such profiling methods to a complex of this compound and a potential protein target (e.g., a kinase), researchers can elucidate the precise binding mode. This information is invaluable for understanding structure-activity relationships and for the rational design of more potent and selective analogues.

Cellular Pathway Modulation Studies by the Chemical Compound

Following target identification, the next step is to determine how the interaction between the compound and its target affects broader cellular processes and signaling networks.

Given the role of pyrimidine derivatives as kinase inhibitors, they are known to significantly modulate key signal transduction cascades that are often hyperactivated in disease states.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade controlling cell proliferation, differentiation, and survival. nih.gov Several pyrimidine derivatives have been developed as p38 MAPK inhibitors. ijmphs.com Furthermore, inhibitors of the MAPK-interacting kinase (Mnk) have been shown to suppress downstream signaling. nih.gov

PI3K/Akt Pathway: The PI3K/Akt/mTOR signaling pathway is critical for regulating cell growth, survival, and metabolism, and it is frequently dysregulated in cancer. nih.govnih.gov Pyrimidine-based compounds are among the numerous classes of molecules developed to inhibit various nodes within this pathway. researchgate.net

STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that, when abnormally activated, promotes tumor progression. Novel pyrimidine compounds have been synthesized to specifically target the upstream JAK3/STAT3 signaling pathway, effectively suppressing glioblastoma cell growth. nih.gov

Table 2: Modulation of Cellular Signaling Pathways by Pyrimidine Derivatives

| Pathway | Effect | Compound Class/Example | Reference(s) |

|---|---|---|---|

| MAPK | Inhibition of p38 MAP kinase | 2-aminothiazol-5-yl-pyrimidines | ijmphs.com |

| PI3K/Akt/mTOR | Inhibition of pathway signaling | Pyrrolo[2,3-d]pyrimidines, Pyrazolopyrimidines | nih.gov |

| JAK3/STAT3 | Suppression of signaling | Novel pyrimidine compounds (BY4003, BY4008) | nih.gov |

The modulation of signaling pathways ultimately leads to changes in gene expression. Transcriptomics, the study of the complete set of RNA transcripts, allows for a global view of these changes. By comparing the gene expression profiles of cells treated with a compound to untreated cells, researchers can identify which genes and pathways are most affected.

For example, mechanistic studies of pyrimidine-based inhibitors have demonstrated specific effects on gene expression:

Inhibitors of the JAK3/STAT3 pathway led to a significant downregulation of STAT3 itself and other STAT3-related genes. nih.gov

Mnk inhibitors were found to reduce the expression of the anti-apoptotic protein Mcl-1, thereby promoting apoptosis in cancer cells. nih.gov

Based on a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the preclinical mechanistic investigations of This compound that strictly adheres to the requested outline. The publicly accessible research data for this specific chemical compound is insufficient to provide thorough, informative, and scientifically accurate content for the specified sections and subsections.

Specifically, there is a lack of published studies detailing:

Proteomic analysis and post-translational modifications induced by this specific compound.

The precise mechanisms of its effect on cell proliferation and viability .

In-depth cell cycle progression analysis and apoptosis pathway investigations .

Specific findings from cell migration and invasion assays in cancer research models.

Results from functional assays in specific cell lines such as immune or neuronal cells.

Biophysical characterization of its interactions with specific biological targets.

While research exists for structurally related pyrimidine-2,4-diamine analogues and derivatives, the user's explicit instruction to focus solely on "this compound" prevents the inclusion of that data. To ensure scientific accuracy and avoid generating speculative or unsubstantiated information, this request cannot be fulfilled at this time. Further experimental research and publication in peer-reviewed journals are required to provide the detailed mechanistic insights requested in the outline.

Biophysical Characterization of Compound-Target Interactions

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR)

Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are powerful techniques used to quantify the binding affinity and thermodynamics of a compound to its target protein. ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (K_D), enthalpy (ΔH), and entropy (ΔS). SPR, on the other hand, measures changes in the refractive index at the surface of a sensor chip as the compound binds to an immobilized target, allowing for the real-time determination of association and dissociation rate constants.

Despite the importance of these techniques, no specific ITC or SPR data for the interaction of this compound with any biological target has been reported in the available scientific literature. Such data would be invaluable for confirming direct binding, determining the strength of the interaction, and understanding the thermodynamic forces driving the binding event.

X-ray Crystallography of Compound-Target Complexes

X-ray crystallography is a pivotal technique for elucidating the three-dimensional structure of a compound bound to its target protein at atomic resolution. This information provides a detailed map of the binding site, revealing the specific amino acid residues involved in the interaction and the precise orientation of the compound. This structural insight is fundamental for understanding the mechanism of action and for guiding structure-based drug design efforts to improve potency and selectivity.

Currently, there are no publicly available X-ray crystal structures of this compound in complex with a biological target. The determination of such a structure would be a significant step forward in understanding its molecular mechanism.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Ligand Binding and Conformational Changes

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for studying ligand-protein interactions in solution. Techniques such as ligand-observed NMR can confirm binding and determine the binding affinity, while protein-observed NMR can identify the specific regions of the protein that are affected by compound binding. Furthermore, NMR can provide insights into the conformational changes that may occur in both the ligand and the target protein upon complex formation.

A review of the scientific literature did not reveal any NMR spectroscopy studies focused on the binding of this compound to a biological target. Such studies would complement other biophysical data by providing dynamic and structural information about the interaction in a solution state.

Cryo-Electron Microscopy (Cryo-EM) for Large Complexes

To date, no cryo-EM studies involving this compound have been published. As with other structural techniques, the application of cryo-EM would be highly dependent on the nature and size of the biological target of this compound.

Preclinical Data on this compound Remains Undisclosed in Publicly Available Literature

Despite extensive investigation of scientific databases, patent libraries, and academic journals, no specific in vivo preclinical efficacy or pharmacological data for the chemical compound this compound is publicly available.

While the broader class of pyrimidine-2,4-diamine derivatives has been the subject of considerable research for various therapeutic applications, including oncology and inflammatory diseases, specific details regarding the in vivo performance of this compound are not present in the accessible scientific literature.

The pyrimidine-2,4-diamine scaffold is a well-recognized pharmacophore, and numerous analogues have been synthesized and evaluated for their biological activities. nih.govrsc.orgjddtonline.inforesearchgate.net Research into this class of compounds often involves in vivo studies using animal models to determine efficacy, safety, and pharmacokinetic profiles. nih.govtandfonline.com These studies are crucial for the development of new drug candidates.

However, the specific substitution of a 2-chlorophenyl group at the 5-position of the pyrimidine ring, which characterizes the compound , does not appear in published reports detailing preclinical animal studies. Searches for this exact molecule in relation to cancer xenograft models, inflammatory models, neurological models, or pharmacokinetic (ADME) profiling have not yielded any specific results.

It is possible that research on this compound has been conducted by private entities and remains proprietary, or that studies have not yet reached the publication stage. Without access to such data, a detailed and scientifically accurate article on its in vivo preclinical profile, as per the requested outline, cannot be generated.

In Vivo Preclinical Efficacy Studies and Pharmacological Profiling Animal Models

Pharmacokinetic (PK) Profiling in Animal Models (ADME, Bioavailability, Clearance in Preclinical Species)

Bioavailability and Clearance Studies in Relevant Animal Species

No publicly available data from preclinical studies in relevant animal species could be found to detail the bioavailability and clearance rates of 5-(2-Chlorophenyl)pyrimidine-2,4-diamine.

Pharmacodynamic (PD) Biomarker Analysis in Animal Models for the Chemical Compound

There is no information in the public domain regarding the analysis of pharmacodynamic biomarkers in animal models following the administration of this compound.

Advanced Analytical Techniques for Research on 5 2 Chlorophenyl Pyrimidine 2,4 Diamine

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling (Research Context)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in chemical research, providing highly accurate mass measurements that are critical for structural elucidation and impurity analysis. Unlike nominal mass spectrometry, HRMS can measure the mass of an ion with an accuracy of a few parts per million (ppm), which allows for the determination of an unambiguous elemental composition. mdpi.com

For 5-(2-Chlorophenyl)pyrimidine-2,4-diamine, HRMS would be used to confirm its molecular formula (C₁₀H₉ClN₄) by comparing the experimentally measured accurate mass of the protonated molecule [M+H]⁺ with the theoretically calculated mass. This precise measurement helps to distinguish the target compound from other molecules with the same nominal mass but different elemental formulas.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. nih.gov The molecule is fragmented in the mass spectrometer, and the accurate masses of the resulting fragment ions are measured. This fragmentation pattern provides a "fingerprint" of the molecule, offering definitive evidence for the connectivity of the chlorophenyl and diaminopyrimidine moieties.

In a research setting, HRMS is also vital for impurity profiling. mdpi.com It can detect and help identify structurally related impurities, such as precursors from synthesis, by-products, or degradation products, even at trace levels.

Table 1: Representative HRMS Data for Potential Impurities in a Research Sample of this compound This table presents hypothetical data for illustrative purposes.

| Potential Impurity Name | Molecular Formula | Calculated Monoisotopic Mass (Da) | Potential Origin |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.0029 | Starting Material |

| Guanidine (B92328) | CH₅N₃ | 59.0483 | Reagent |

| 5-(Phenyl)pyrimidine-2,4-diamine | C₁₀H₁₀N₄ | 186.0905 | By-product (lack of chlorination) |

| 5-(2,X-Dichlorophenyl)pyrimidine-2,4-diamine | C₁₀H₈Cl₂N₄ | 254.0126 | By-product (over-chlorination) |

Nuclear Magnetic Resonance Spectroscopy (Advanced Techniques for Structure/Conformation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure of a compound in solution. Advanced 2D NMR experiments and solid-state techniques provide deep insights into connectivity and spatial arrangement.

While 1D ¹H and ¹³C NMR provide initial information, 2D NMR experiments are essential for the unambiguous assignment of all proton and carbon signals, which is crucial for confirming the structure of this compound.

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. sdsu.eduemerypharma.com It reveals correlations between protons within the chlorophenyl ring and can confirm their relative positions (ortho, meta, para). researchgate.net

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduyoutube.com This allows for the direct assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D NMR experiment for structural elucidation. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). sdsu.eduemerypharma.commdpi.com For this compound, HMBC is critical for establishing the key connection between the chlorophenyl ring and the pyrimidine (B1678525) ring by showing a correlation from H-6 of the phenyl ring to C-5 of the pyrimidine ring.

Table 2: Hypothetical ¹H and ¹³C NMR Assignments for this compound This table presents hypothetical data for illustrative purposes.

| Atom Position | Hypothetical ¹H Shift (ppm) | Hypothetical ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Pyrimidine C-2 | - | 162.5 | H-6 |

| Pyrimidine C-4 | - | 163.8 | H-6 |

| Pyrimidine C-5 | - | 110.1 | H-6, Phenyl H's |

| Pyrimidine C-6 | 7.85 (s) | 158.0 | C-2, C-4, C-5 |

| Phenyl C-1' | - | 136.2 | Phenyl H's |

| Phenyl C-2' | - | 134.5 | Phenyl H's |

| Phenyl C-3' | 7.40 (d) | 127.3 | C-1', C-5' |

| Phenyl C-4' | 7.32 (t) | 129.8 | C-2', C-6' |

| Phenyl C-5' | 7.38 (t) | 130.5 | C-1', C-3' |

| Phenyl C-6' | 7.55 (d) | 128.9 | C-2', C-4', Pyrimidine C-5 |

| 2-NH₂ | 6.50 (br s) | - | C-2 |

| 4-NH₂ | 6.90 (br s) | - | C-4 |

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact a substance's physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different forms. nih.gov While solution NMR would show identical spectra for all polymorphs (as the crystal lattice is destroyed upon dissolution), ssNMR probes the local atomic environment in the solid state. nih.gov

Different polymorphs will exhibit distinct ssNMR spectra due to variations in crystal packing and intermolecular interactions. mdpi.com The ¹³C chemical shifts, for example, are highly sensitive to the local electronic environment. By using techniques like Cross-Polarization Magic Angle Spinning (CP-MAS), high-resolution spectra of the solid material can be obtained, allowing researchers to identify, differentiate, and quantify polymorphic forms in a bulk sample. nih.gov

Table 3: Hypothetical ¹³C ssNMR Chemical Shift Differences Between Two Polymorphs of this compound This table presents hypothetical data for illustrative purposes.

| Carbon Position | Polymorph A (ppm) | Polymorph B (ppm) | Shift Difference (Δδ, ppm) |

| Pyrimidine C-2 | 163.1 | 164.5 | 1.4 |

| Pyrimidine C-5 | 110.8 | 109.9 | 0.9 |

| Phenyl C-1' | 136.9 | 137.8 | 0.9 |

| Phenyl C-2' | 135.0 | 133.8 | 1.2 |

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide information about the functional groups present, molecular conformation, and intermolecular forces such as hydrogen bonding. iu.edu.samdpi.com

For this compound, key vibrational modes would include:

N-H stretching of the two amino groups, typically seen as sharp or broad bands in the 3200-3500 cm⁻¹ region. mdpi.com The position and shape of these bands can indicate the extent of hydrogen bonding.

C=N and C=C stretching vibrations of the pyrimidine ring.

Aromatic C-H and C=C stretching from the chlorophenyl ring.

C-Cl stretching vibration, typically found in the lower frequency region.

By comparing the experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved. nih.gov This comparison is also a powerful tool for conformational analysis, as different conformers (e.g., resulting from rotation around the C-C bond linking the two rings) will have distinct calculated vibrational spectra. nih.govresearchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound This table presents representative data based on similar structures.

| Wavenumber (cm⁻¹) | Assignment | Technique |

| 3470, 3350 | N-H asymmetric & symmetric stretching | IR, Raman |

| 3100-3000 | Aromatic C-H stretching | IR, Raman |

| 1640 | C=N stretching, NH₂ scissoring | IR, Raman |

| 1580, 1470 | Aromatic/Pyrimidine C=C ring stretching | IR, Raman |

| ~1250 | C-N stretching | IR |

| ~1050 | C-Cl stretching | Raman |

| ~820 | Ring breathing mode | Raman |

Chromatography-Mass Spectrometry (LC-MS/MS, GC-MS) for Purity and Stability in Research Assays

Combining a separation technique like chromatography with the sensitive and specific detection of mass spectrometry is essential for assessing the purity and stability of research compounds.

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): This is the workhorse method for purity analysis of non-volatile compounds like this compound. nih.gov It can separate the main compound from trace-level impurities and degradation products. mdpi.comresearchgate.net The use of tandem mass spectrometry (MS/MS), often in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity, allowing for the quantification of impurities at the parts-per-million (ppm) level. mdpi.com This technique is central to stability studies, where the compound is subjected to stress conditions (e.g., heat, humidity, light, acid, base) to identify and quantify any resulting degradants. mdpi.com

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is typically used for volatile and thermally stable compounds. mdpi.comresearchgate.net For this compound, which has a relatively high molecular weight and multiple polar N-H groups, direct analysis by GC-MS may be challenging. However, it could be employed to analyze volatile starting materials or impurities. Chemical derivatization to increase volatility could also enable its analysis by GC-MS if required.

Table 5: Application of Chromatography-Mass Spectrometry in Research Assays

| Technique | Application | Purpose |

| LC-MS/MS | Purity Assessment | To separate, identify, and quantify non-volatile impurities and by-products in the synthesized material. |

| LC-MS/MS | Stability Studies | To monitor the degradation of the parent compound under various stress conditions and identify degradation products. |

| LC-MS/MS | Quantitative Analysis | To develop sensitive assays for quantifying the compound in various research matrices. |

| GC-MS | Starting Material Analysis | To check for the presence of residual volatile starting materials, such as 2-chlorobenzaldehyde. |

X-ray Diffraction Analysis of Crystalline Forms and Cocrystals (Research context, not for formulation development)

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD): If a suitable single crystal can be grown, SCXRD provides an unambiguous determination of the molecular structure, including precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net This analysis confirms the compound's constitution and reveals its preferred conformation in the solid state. Crucially, it elucidates the pattern of intermolecular interactions, such as hydrogen bonds between the amino groups and pyrimidine nitrogens, which dictate how the molecules pack together in the crystal lattice. nih.gov

Powder X-ray Diffraction (PXRD): PXRD is used on microcrystalline powders and produces a characteristic diffraction pattern for a specific crystalline form. nih.gov It is the primary tool for identifying different polymorphs, as each unique crystal lattice will generate a distinct PXRD pattern. mdpi.com In a research context, PXRD is used to screen for polymorphism and to characterize the solid form being used in experiments.

This technique is also fundamental in the study of cocrystals, where this compound would be co-crystallized with another molecule. XRD analysis would reveal the new hydrogen bonding patterns and supramolecular synthons formed between the compound and its coformer. acs.org

Table 6: Hypothetical Single-Crystal X-ray Diffraction Data for this compound This table presents hypothetical data for illustrative purposes.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 10.3 |

| β (°) | 98.5 |

| Volume (ų) | 1045 |

| Z (molecules/unit cell) | 4 |

| Key Hydrogen Bond | N-H···N (pyrimidine) |

| Dihedral Angle (Phenyl-Pyrimidine) | 45.2° |

Future Research Directions and Unexplored Potential of 5 2 Chlorophenyl Pyrimidine 2,4 Diamine

Exploration of Novel Therapeutic Research Areas Based on Mechanistic Insights

The 2,4-diaminopyrimidine (B92962) scaffold is a versatile pharmacophore that has been successfully employed to target a wide array of biological molecules, suggesting multiple therapeutic avenues for 5-(2-Chlorophenyl)pyrimidine-2,4-diamine. nih.govresearchtrend.netgsconlinepress.com Mechanistic insights from related compounds provide a clear roadmap for future investigation.

Oncology : This is the most prominent area of research for pyrimidine (B1678525) derivatives. gsconlinepress.com Analogues have been developed as potent inhibitors of key cancer-related enzymes.

Kinase Inhibition : The pyrimidine ring is a well-established bioisostere for the purine (B94841) base of ATP, enabling it to effectively target the ATP-binding site of various kinases. nih.gov Research has focused on inhibitors of Epidermal Growth Factor Receptor (EGFR), including mutants that confer drug resistance. nih.gov Other kinases successfully targeted by similar scaffolds include Focal Adhesion Kinase (FAK), implicated in tumor cell adhesion and proliferation, and PIM-1 kinase, a target in breast cancer. nih.govrsc.org

Metabolic Pathway Inhibition : A critical target is dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway essential for rapidly proliferating cancer cells. nih.govnih.gov DHODH inhibition has shown particular promise in acute myeloid leukemia (AML). nih.govbiorxiv.org

Other Anticancer Targets : Analogues of 2,4-diaminopyrimidine have been investigated as inhibitors of G-protein coupled tubulin folding cofactor E-like protein (GTSE1), leading to cell cycle arrest, and as inhibitors of Topoisomerase II. gsconlinepress.com

Infectious Diseases : The dihydrofolate reductase (DHFR) enzyme is a classic target for antimicrobial agents. "Classical" inhibitors like trimethoprim (B1683648) feature the 2,4-diaminopyrimidine core. researchgate.net Designing analogues with high selectivity for the DHFR of pathogens like Mycobacterium tuberculosis over human DHFR remains a key strategy for developing new anti-infective drugs. researchgate.net

Autoimmune and Inflammatory Diseases : The active metabolite of leflunomide, teriflunomide (B560168), is a DHODH inhibitor approved for treating multiple sclerosis and rheumatoid arthritis, highlighting the potential of pyrimidine synthesis inhibitors in modulating the immune system. neurologylive.com Furthermore, some pyrimidine-indole hybrids have demonstrated notable anti-inflammatory activity in preclinical models. mdpi.com

Strategies for Lead Optimization and Analogue Development Guided by SAR

Future development of this compound as a therapeutic agent will depend on systematic lead optimization guided by Structure-Activity Relationship (SAR) studies. Research on related compounds provides a foundational understanding of how structural modifications impact biological activity. nih.govrsc.org The synthetic versatility of the pyrimidine core allows for extensive modification at multiple positions to enhance potency, selectivity, and pharmacokinetic properties. researchgate.net

Key optimization strategies would involve:

Modification of the Phenyl Ring : The 2-chloro substituent on the phenyl ring of the parent compound is a starting point. SAR studies on similar scaffolds have shown that the nature and position of substituents on this ring are critical for activity. For example, in a series of FAK inhibitors, specific substitutions were added to interact with the DFG motif of the kinase activation loop. nih.gov

Substitution on the Pyrimidine Core : While the 2,4-diamino groups are often crucial for forming key hydrogen bonds with target proteins (e.g., in the hinge region of kinases), the C6 position is a common site for modification to improve properties. nih.govresearchgate.net

Derivatization of the Amino Groups : Acylation or reaction with carbamoyl (B1232498) chlorides at the N2 and N4 amino positions can be explored to modulate activity and physicochemical properties. google.com

The following table summarizes SAR insights from studies on related 2,4-diaminopyrimidine analogues, which could guide the optimization of this compound.

| Compound Series | Target | Key SAR Findings | Reference |

| 2,4-Diarylaminopyrimidine derivatives | FAK | The 2,4-diaminopyrimidine scaffold was essential for anchoring to the kinase hinge region. Modifications at the R position were explored to interact with the DFG motif. | nih.gov |

| 2,4-Diaminopyrimidine derivatives | Anticancer | SAR studies were based on varying the aromatic ring and the terminal aniline (B41778) on the pyrimidine core to improve potency against various cancer cell lines. | rsc.org |

| 2,4-Diamino-5-aryl-6-substituted pyrimidines | M. tuberculosis DHFR | Side chains of a specific size and hydrophilicity were found to be necessary to occupy a unique glycerol (B35011) binding site in the bacterial enzyme, enhancing selectivity. | researchgate.net |

| 2-(Phenylamino)pyrimidine derivatives | Mutant EGFR | Compounds showed selectivity for mutant EGFR over wild-type, with one derivative proving more potent than the commercial drug Brigatinib against triple-mutant cell lines. | nih.gov |

Integration with Emerging Technologies in Chemical Biology Research (e.g., AI/ML, Organoids, Multi-Omics)

Advancing the study of this compound from a chemical entity to a validated biological tool or therapeutic lead can be accelerated by integrating cutting-edge technologies.

Artificial Intelligence/Machine Learning (AI/ML) : AI/ML models can be trained on existing data from pyrimidine derivative libraries to predict the biological activity, potential targets, and ADME (absorption, distribution, metabolism, and excretion) properties of novel analogues of this compound. This can prioritize the synthesis of the most promising compounds, saving time and resources.

Organoid Technology : Patient-derived organoids, which are miniature, self-organizing 3D cultures that replicate the complexity of human organs, offer a superior model for preclinical testing. Evaluating the efficacy and toxicity of pyrimidine analogues on cancer or disease-specific organoids can provide more clinically relevant data than traditional 2D cell cultures.

Multi-Omics Approaches : To fully understand the mechanism of action, a multi-omics approach is invaluable.

Proteomics can identify the direct protein targets and map the downstream signaling pathways affected by the compound.

Metabolomics can reveal how the compound alters cellular metabolic networks, which is particularly relevant for DHODH inhibitors that directly target pyrimidine metabolism. nih.gov

Transcriptomics can show how the compound influences gene expression. For instance, studies on DHODH inhibitors revealed a rapid shutdown of protein translation pathways in leukemic stem cells at the level of mRNA synthesis. nih.gov

Challenges in Translational Research from Preclinical Findings

The path from a promising preclinical compound to a clinical drug is fraught with challenges. For pyrimidine-based inhibitors, several specific hurdles have been identified.

Toxicity and Off-Target Effects : While the goal is a highly selective compound, off-target activity is common and can lead to toxicity. For example, the DHODH inhibitor Brequinar showed serious toxic effects in early clinical trials, limiting its development. researchgate.net The approved drug teriflunomide carries risks of liver injury and peripheral neuropathy. neurologylive.com

Pharmacokinetics and Bioavailability : Poor metabolic stability, low oral bioavailability, or unfavorable distribution can halt the development of an otherwise potent compound. nih.govresearchgate.net In one study, a series of pyrimidine-2,4-diamines showed potent activity in biochemical enzyme assays but were significantly less potent in whole-cell assays, suggesting potential issues with cell permeability or rapid efflux.

Acquired Resistance : Cancer cells and microbes can develop resistance to targeted therapies. For kinase inhibitors, this often occurs through secondary mutations in the target protein. For metabolic inhibitors, cells may adapt by upregulating alternative pathways. nih.gov A major challenge and area of research is developing combination therapies to overcome or prevent this resistance. nih.gov

Lack of Efficacy : Ultimately, a compound may prove to be safe but lack sufficient clinical benefit to justify further development, as was the case for the DHODH inhibitor BAY 2402234 in a clinical trial for AML. researchgate.net

Collaborative Research Opportunities and Interdisciplinary Approaches in Chemical Biology

The complexity of modern drug discovery necessitates a highly collaborative and interdisciplinary approach. The development of this compound would benefit from a team-based strategy that integrates multiple fields of expertise. nih.gov This includes:

Medicinal and Synthetic Chemists : To design and synthesize novel analogues based on SAR and computational modeling. gsconlinepress.com

Computational Biologists and Data Scientists : To employ AI/ML for predictive modeling and to analyze large multi-omics datasets.

Biochemists and Pharmacologists : To perform enzymatic and cell-based assays, elucidate mechanisms of action, and conduct preclinical pharmacokinetic and pharmacodynamic studies. e3s-conferences.org

Structural Biologists : To solve co-crystal structures of the compound bound to its target, providing critical insights for rational drug design.

Clinicians and Translational Scientists : To guide research toward the most pressing clinical needs, design relevant preclinical models (like organoids), and ultimately shepherd the most promising leads into clinical trials.

Potential for Developing Research Probes and Tools for Biological Systems

Beyond therapeutic potential, potent and selective small molecules are invaluable as research tools to probe biological systems. If this compound or an optimized analogue is found to be a highly selective inhibitor of a specific protein, it can be developed into a chemical probe.

Target Validation and Functional Studies : A selective inhibitor serves as a "tool compound" that can be used in cell culture or even in vivo to dissect the function of its target protein. For instance, 2,4-diaminopyrimidine derivatives have been developed as tool compounds to validate the role of SNSR4 (sensory neuron-specific G-protein coupled receptor 4). nih.gov

Fluorescent Probes for Bioimaging : By conjugating the pyrimidine scaffold to a fluorophore, it is possible to create probes for live-cell imaging. Recently, novel fluorescent probes based on trifluoromethyl-substituted pyrimidines were developed to selectively accumulate in and visualize lipid droplets within living cells. nih.gov This demonstrates the potential of the pyrimidine core as a foundation for creating sophisticated imaging agents.

Q & A

Q. How do structural modifications impact thermodynamic stability and bioavailability?

- Methodological Answer : Introduce methyl groups at C6 to reduce ring puckering (assessed via X-ray crystallography). LogP measurements (shake-flask method) and PAMPA assays predict intestinal absorption. MD simulations correlate substituent bulk with plasma protein binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.